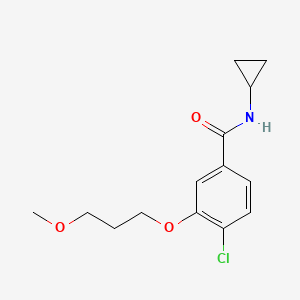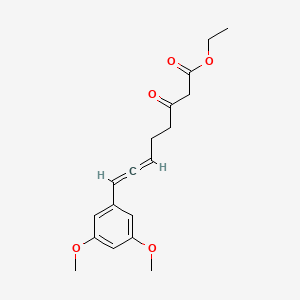![molecular formula C26H21Cl B14186490 1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene CAS No. 927435-01-6](/img/structure/B14186490.png)
1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a chlorinated phenyl group attached to a methylene bridge, which is further connected to two benzene rings. The compound’s unique structure makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a chlorinated benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl group, using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: NaOH in aqueous or alcoholic medium, NH3 in liquid ammonia.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Phenols or amines, depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1’-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The pathways involved often include the formation of carbocation intermediates, which then undergo further reactions to yield the final products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorobenzene: A simpler aromatic compound with a single chlorinated benzene ring.
Benzyl Chloride: Contains a chlorinated benzyl group but lacks the additional benzene rings.
Diphenylmethane: Similar structure but without the chlorinated phenyl group.
Uniqueness
1,1’-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene is unique due to its combination of a chlorinated phenyl group and two benzene rings connected via a methylene bridge. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
927435-01-6 |
|---|---|
Formule moléculaire |
C26H21Cl |
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
1-benzhydryl-2-[chloro(phenyl)methyl]benzene |
InChI |
InChI=1S/C26H21Cl/c27-26(22-16-8-3-9-17-22)24-19-11-10-18-23(24)25(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19,25-26H |
Clé InChI |
JGXBHIULQGNLRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3C(C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine](/img/structure/B14186434.png)

![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)


![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)
![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)

![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)


